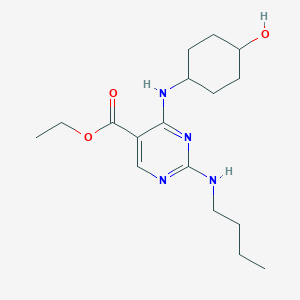

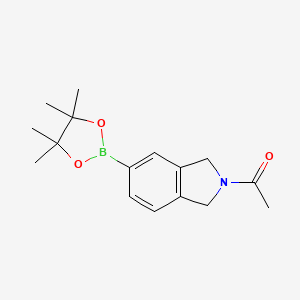

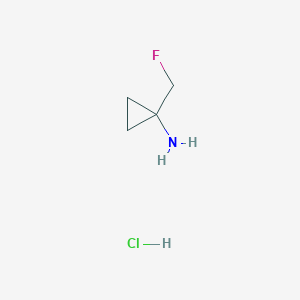

![molecular formula C12H9ClF5N3O2S B1412483 2-((8-Cloro-6-(trifluorometil)-[1,2,4]triazolo[4,3-a]piridin-3-il)difluorometil)tio)acetato de etilo CAS No. 1823182-49-5](/img/structure/B1412483.png)

2-((8-Cloro-6-(trifluorometil)-[1,2,4]triazolo[4,3-a]piridin-3-il)difluorometil)tio)acetato de etilo

Descripción general

Descripción

Ethyl 2-(((8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)difluoromethyl)thio)acetate is a chemical compound with the molecular formula C12H9ClF5N3O2S. It is a derivative of the triazole class of compounds . Triazoles are nitrogenous heterocyclic compounds that are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Synthesis Analysis

The synthesis of similar compounds involves several steps . The process typically starts with the addition of ethanol and hydrazine hydrate, followed by the dropwise addition of 2-chloropyrazine . The pH is regulated, and impurities are removed . The next steps involve the addition of chlorobenzene and trifluoroacetic anhydride, heating, and the addition of methanesulfonic acid into the mixed reaction solution . After reaction, the mixture is filtered, washed, and concentrated . The residues are mixed with an ethanol solution of hydrogen chloride . After the mixed solution reacts, precipitates are separated, washed, and dried to a constant weight .Molecular Structure Analysis

The molecular structure of this compound is based on the triazole class of compounds, which contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of hydrazonoyl halides with alkyl carbothioates . The reaction of these compounds leads to the formation of the triazole ring structure .Aplicaciones Científicas De Investigación

Actividad Antimicrobiana

La porción triazol es conocida por sus propiedades antimicrobianas. Los compuestos con este grupo funcional pueden ser potentes contra una variedad de bacterias Gram-positivas y Gram-negativas. Son particularmente significativos en el desarrollo de nuevos agentes antibacterianos para combatir patógenos multirresistentes .

Aplicaciones Antifúngicas

Los triazoles, incluidos los derivados similares al compuesto en cuestión, se han utilizado ampliamente como agentes antifúngicos. Medicamentos como fluconazol y voriconazol son ejemplos de medicamentos que contienen triazol que han sido efectivos contra infecciones fúngicas .

Investigación Antitumoral

La complejidad estructural de los triazoles les permite interactuar con diversas enzimas y receptores, lo que los convierte en valiosos en la investigación del cáncer. Pueden diseñarse para dirigirse a vías específicas involucradas en la proliferación de células cancerosas .

Potenciales Antivirales

Los derivados de triazol han mostrado potencial en la terapia antiviral. Pueden sintetizarse para inhibir la replicación de virus como el Herpes simple, ofreciendo una vía para el desarrollo de nuevos fármacos antivirales .

Usos Antiinflamatorios y Analgésicos

Debido a su capacidad para modular los sistemas biológicos, los compuestos triazol se pueden desarrollar para fines antiinflamatorios y analgésicos, proporcionando alivio del dolor y la inflamación .

Efectos Antiepilépticos y Antidepresivos

La estructura del compuesto sugiere que podría modificarse para producir efectos similares a la rufinamida y la trazodona, que se utilizan para tratar la epilepsia y la depresión, respectivamente .

Aplicaciones Antihipertensivas y Cardiovasculares

Los derivados de triazol se pueden utilizar para crear medicamentos como el trapidil, que tiene efectos antihipertensivos. Esto indica posibles aplicaciones en el manejo de la presión arterial y otras afecciones cardiovasculares .

Investigación Antidiabética y Metabólica

La versatilidad de los compuestos triazol se extiende al tratamiento de la diabetes y los trastornos metabólicos relacionados. Pueden ser parte de la síntesis de fármacos que regulan los niveles de azúcar en sangre y mejoran la salud metabólica .

Mecanismo De Acción

Target of action

The compound contains a [1,2,4]triazolo[4,3-a]pyridin-3-yl moiety . Compounds with similar structures have been reported to exhibit antiviral and antimicrobial activities . .

Mode of action

Many triazole derivatives are known to interact with various enzymes and receptors in the biological system, showing versatile biological activities .

Direcciones Futuras

The future directions for research on this compound could involve further exploration of its biological activities and potential applications in medicine. Given the wide range of activities exhibited by triazole compounds , there may be potential for the development of new drugs based on this compound.

Análisis Bioquímico

Biochemical Properties

Ethyl 2-(((8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)difluoromethyl)thio)acetate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including carbonic anhydrase, cholinesterase, and alkaline phosphatase . These interactions are primarily inhibitory, leading to the modulation of enzyme activity and subsequent biochemical pathways. The compound’s ability to form hydrogen bonds with target receptors enhances its binding affinity and specificity .

Cellular Effects

Ethyl 2-(((8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)difluoromethyl)thio)acetate exerts various effects on different cell types and cellular processes. It influences cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . Additionally, it modulates the expression of genes involved in oxidative stress response and inflammatory pathways .

Molecular Mechanism

The molecular mechanism of Ethyl 2-(((8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)difluoromethyl)thio)acetate involves its binding interactions with biomolecules. The compound acts as an enzyme inhibitor, particularly targeting carbonic anhydrase and cholinesterase . It forms hydrogen bonds and hydrophobic interactions with the active sites of these enzymes, leading to their inhibition. This inhibition results in the modulation of biochemical pathways and cellular processes, including changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethyl 2-(((8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)difluoromethyl)thio)acetate change over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that the compound maintains its inhibitory effects on enzyme activity and cellular processes, with no significant loss of potency .

Dosage Effects in Animal Models

The effects of Ethyl 2-(((8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)difluoromethyl)thio)acetate vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, including inhibition of tumor growth and reduction of inflammation . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of dose optimization to achieve the desired therapeutic outcomes while minimizing adverse effects.

Metabolic Pathways

Ethyl 2-(((8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)difluoromethyl)thio)acetate is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism . The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that are excreted from the body .

Transport and Distribution

The transport and distribution of Ethyl 2-(((8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)difluoromethyl)thio)acetate within cells and tissues involve interactions with transporters and binding proteins . The compound is efficiently transported across cell membranes and accumulates in specific tissues, including the liver and kidneys . Its distribution is influenced by factors such as lipophilicity and protein binding affinity .

Subcellular Localization

Ethyl 2-(((8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)difluoromethyl)thio)acetate exhibits specific subcellular localization, which affects its activity and function. The compound is primarily localized in the cytoplasm and mitochondria, where it interacts with target enzymes and proteins . Post-translational modifications and targeting signals play a role in directing the compound to these specific compartments .

Propiedades

IUPAC Name |

ethyl 2-[[8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]-difluoromethyl]sulfanylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClF5N3O2S/c1-2-23-8(22)5-24-12(17,18)10-20-19-9-7(13)3-6(4-21(9)10)11(14,15)16/h3-4H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKUDJGSRVMNJPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC(C1=NN=C2N1C=C(C=C2Cl)C(F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClF5N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

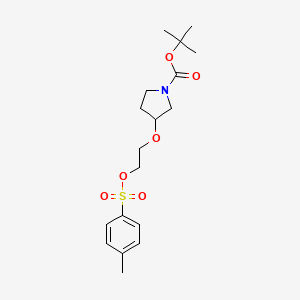

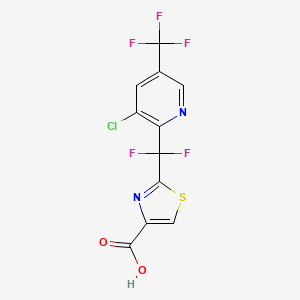

![(R)-tert-butyl (1-(3-(5-chloro-8-methyl-8H-imidazo[4,5-d]thiazolo[5,4-b]pyridin-2-yl)phenyl)ethyl)carbamate](/img/structure/B1412407.png)

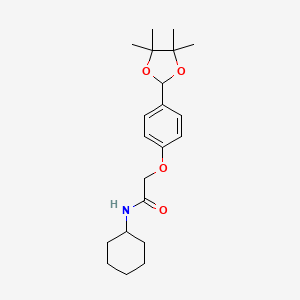

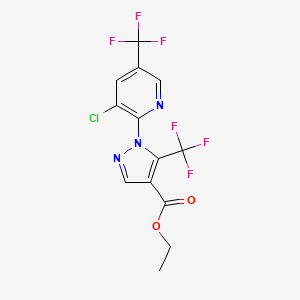

![5-Methyl-2,3,4,5-tetrahydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxide](/img/structure/B1412409.png)

![5-Ethyl-2,3,4,5-tetrahydropyrido[2,3-f][1,2,5]thiadiazepine 1,1-dioxide](/img/structure/B1412419.png)

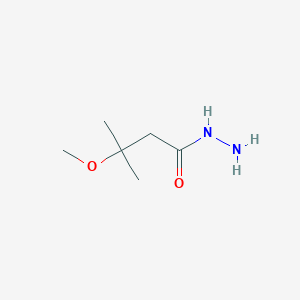

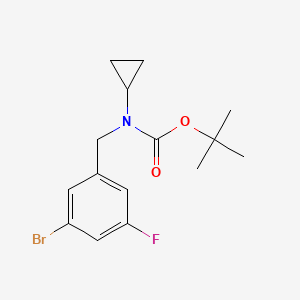

![5-bromo-7-iodo-1,4-dimethyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1412420.png)